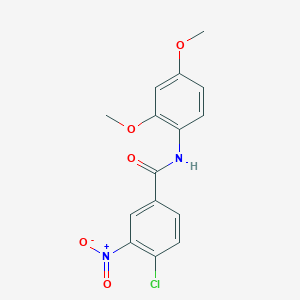

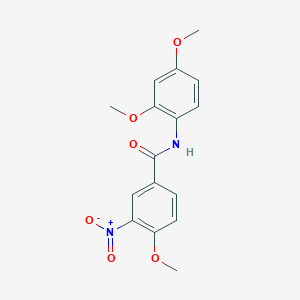

![molecular formula C18H25F3N4O2 B5550825 2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of diazaspiro[5.5]undecane derivatives, which are notable for their unique molecular structures and broad range of potential applications. While specific research on this exact compound is limited, studies on related compounds provide insight into its likely characteristics.

Synthesis Analysis

Several methods for synthesizing diazaspiro[5.5]undecane derivatives have been documented. For instance, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones involved reactions under refluxing conditions without a catalyst (Ahmed et al., 2012). Another approach involved one-pot, multi-component reactions catalyzed by Et3N for the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are commonly used for structural characterization of diazaspiro compounds. For example, the structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was elucidated using single-crystal X-ray diffraction (Zhu, 2011).

Chemical Reactions and Properties

The chemical behavior of diazaspiro[5.5]undecane derivatives often involves interactions with various reagents. For instance, a study on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates shows the versatility of these compounds in chemical reactions (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are essential for understanding the compound's potential applications. For instance, the crystal structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl}benzoate, was determined using X-ray diffraction, highlighting the importance of structural analysis in understanding physical properties (Moser et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are crucial for predicting the compound's behavior in different environments and reactions. Research on similar diazaspiro compounds, like the study on the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters, can provide insights into the chemical properties of the compound (Hoang et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of heterocyclic spiro compounds, which share structural similarities with "2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one". For instance, studies on converting ketones of heterocyclic spiro compounds into oxime derivatives have revealed the potential for creating compounds with unique chemical properties. These synthesized oxime derivatives have been analyzed using UV, IR, 1H NMR, 13C NMR, and mass spectral data, along with elemental analyses, to confirm their structures (Rahman et al., 2013).

Multi-Component Reactions (MCRs)

Further research explored the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through one-pot, multi-component reactions (MCRs). This study demonstrated the efficiency of using catalysts and varying temperatures to affect reaction yields, presenting a novel pathway to create functionalized compounds with potential pharmaceutical applications (Li et al., 2014).

Spirocyclization Techniques

The construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization represents another significant research area. This method involves the activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of a β-dicarbonyl nucleophile. Such techniques underscore the versatility of spiro compounds in synthesizing complex molecular structures (Parameswarappa & Pigge, 2011).

Application in Therapeutics

Although direct information on "2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one" was not found, related compounds have been studied for their therapeutic potential. For example, derivatives of diazaspiro[5.5]undecane have been researched for their activity as CCR8 antagonists, suggesting uses in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).

properties

IUPAC Name |

2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N4O2/c1-27-12-2-9-25-13-17(5-3-15(25)26)6-10-24(11-7-17)16-22-8-4-14(23-16)18(19,20)21/h4,8H,2-3,5-7,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDFGYGUGXAICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCC1=O)CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)